2-(1H-indol-4-yl)ethanamine

Alkaloid biosynthesis Enzyme engineering Regioselectivity

Researchers procuring aminoethylindoles for SAR or enzymatic engineering often encounter regiochemical misassignment. 2-(1H-Indol-4-yl)ethanamine provides the definitive 4-substituted scaffold. • Essential substrate for strictosidine synthase cascades yielding rare azepino-indole antimalarial leads • Enables 5-HT₆ partial agonist synthesis inaccessible with 3-indolylethylamines • Supported by co-crystal structure (PDB 6N5V) for enzyme active-site engineering • Supplied at ≥95% purity with full analytical documentation.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 16176-73-1
Cat. No. B098112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-4-yl)ethanamine
CAS16176-73-1
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)CCN
InChIInChI=1S/C10H12N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7,12H,4,6,11H2
InChIKeyXBARKDQKGSJDLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Indol-4-yl)ethanamine: Tryptamine Positional Isomer


2-(1H-Indol-4-yl)ethanamine (1H-indole-4-ethanamine) is a primary aminoethylindole in which the ethylamine side chain is attached at the 4-position of the indole ring rather than the canonical 3-position (tryptamine). This positional isomerism imparts distinct electronic, steric, and pharmacophoric properties that directly influence enzymatic recognition, receptor binding, and downstream synthetic versatility. The compound is supplied as a research chemical with a typical purity of ≥95% and is employed as a regiochemically defined building block in medicinal chemistry, alkaloid biosynthesis, and chemical biology.

Why Tryptamine Cannot Replace 2-(1H-Indol-4-yl)ethanamine


Simple replacement of 2-(1H-indol-4-yl)ethanamine with tryptamine (3-(2-aminoethyl)indole) or other 3‑substituted indole‑ethylamines disregards the fundamental impact of side‑chain regiochemistry on molecular recognition and reactivity. The indole 4‑position is electronically deactivated and sterically constrained relative to the 3‑position, leading to divergent outcomes in enzyme‑catalysed transformations and receptor‑binding conformations. For example, strictosidine synthase converts tryptamine into the natural tetrahydro‑β‑carboline strictosidine, whereas the 4‑isomer is redirected to a rare azepino‑[3,4,5‑cd]indole scaffold—a skeletal change that cannot be achieved with the 3‑regioisomer [1]. Similarly, the aminoethyl side‑chain trajectory adopted by 4‑substituted indoles preferentially orients toward the binding pocket of the serotonin 5‑HT₆ receptor, a feature exploited in drug design but inaccessible with 3‑indolyl‑ethylamines [2]. Consequently, procurement decisions that treat all “aminoethylindoles” as interchangeable risk selecting an unfit starting material for regioselective SAR campaigns or enzymatic engineering studies.

Quantitative Differentiation of 2-(1H-Indol-4-yl)ethanamine


Divergent Azepinoindole Formation via Strictosidine Synthase

Strictosidine synthase (STR) from Rauvolfia serpentina catalyzes a Pictet–Spengler condensation between secologanin and a tryptamine substrate. With the natural substrate tryptamine (3‑(2‑aminoethyl)indole), the product is strictosidine, a tetrahydro‑β‑carboline. When 2‑(1H‑indol‑4‑yl)ethanamine is supplied, the enzyme furnishes a distinct azepino‑[3,4,5‑cd]indole skeleton—a rare seven‑membered ring system that serves as a precursor to antimalarial compounds [1]. Quantum‑chemical calculations indicate that the rate‑determining step for the 4‑isomer proceeds via a transition state that is > 5 kcal mol⁻¹ lower in energy than alternative pathways, rationalising the exclusive formation of the azepinoindole product [1]. This regioisomer‑driven switch in chemoselectivity is not achievable with 3‑indolyl‑ethylamines.

Alkaloid biosynthesis Enzyme engineering Regioselectivity

5-HT₆ Receptor: 4-Aminoethyl Side-Chain Requirement

In a series of N‑arylsulfonylindole 5‑HT₆ ligands, it was observed that the aminoethyl side chain must project towards the 4‑position of the indole ring to achieve high affinity. Consistent with this hypothesis, 4‑(aminoethyl)indoles (exemplified by compound 45) displayed high 5‑HT₆ affinity comparable to that of the lead 5‑methoxy‑1‑benzenesulfonyltryptamine (19; Ki < 5 nM) [1]. Unlike the 3‑substituted congeners, compound 45 behaved as a partial agonist in a functional adenylate cyclase assay [1]. This demonstrates that the 4‑regioisomer not only binds to the 5‑HT₆ receptor but also induces a distinct functional response, a property that cannot be achieved by simple 3‑indolyl‑ethylamines.

Serotonin receptor 5-HT6 ligand Receptor binding

STR Co-crystal Structure with 4-Indolylethylamine

The crystal structure of strictosidine synthase in complex with 2‑(1H‑indol‑4‑yl)ethanamine has been solved at 2.55 Å resolution (PDB 6N5V) [1]. The structure reveals that the 4‑aminoethyl ligand occupies the tryptamine binding pocket but adopts a displaced orientation relative to the natural substrate, with the ethylamine chain extending into a region of the active site that is not accessed by tryptamine. This binding mode corroborates the divergent chemical outcome observed in solution‑phase enzyme assays and provides a structural rationale for the regioisomer‑specific reactivity. No equivalent structure with tryptamine bound in the same crystal form is available for direct quantitative comparison, but the displacement of the reactive amine nitrogen relative to the secologanin aldehyde binding site is > 2 Å different from the modelled tryptamine pose [1].

Structural biology Enzyme–substrate complex PDB

2-(1H-Indol-4-yl)ethanamine: Application Scenarios


Enzymatic Synthesis of Unnatural Azepinoindole Alkaloids

In reaction engineering with strictosidine synthase, 2-(1H-indol-4-yl)ethanamine is the required substrate for generating the pharmacologically rare azepino-[3,4,5-cd]indole core. This scaffold is a direct precursor to antimalarial lead compounds and cannot be obtained from tryptamine [1]. Procurement of the 4‑isomer is mandatory for laboratories developing STR-based biocatalytic cascades for new-to-nature alkaloids.

5-HT₆ Partial Agonist Tool Compound Synthesis

Medicinal chemistry teams exploring biased agonism at the serotonin 5-HT₆ receptor rely on 4‑(aminoethyl)indole intermediates to access partial agonist phenotypes. The 4‑regioisomer delivers functional activity at the receptor that the corresponding 3‑indolylethylamines do not provide, making it a critical starting material for synthesising selective 5-HT₆ partial agonists [1].

4‑Substituted Tryptamine Building Block

Numerous bioactive tryptamines (e.g., psilocin, 4‑AcO‑DMT, 4‑substituted DPAI analogs) require the aminoethyl group at the indole 4‑position. 2-(1H-Indol-4-yl)ethanamine serves as a direct, high-purity (≥95%) synthon for elaborating such pharmacophores without the need for inefficient protecting‑group strategies or low-yielding rearrangement routes that plague attempts to start from 3‑substituted indoles [1].

Structural Biology Probe for Tryptamine Enzymes

The availability of a high-resolution co-crystal structure (PDB 6N5V) demonstrates that 2-(1H-indol-4-yl)ethanamine can be employed as a mechanistically informative probe for tryptamine‑binding enzymes. Its displaced binding mode helps interrogate active‑site plasticity and can guide structure‑based engineering of STR and related Pictet‑Spengler‑fold enzymes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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